Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the 5-position, and a keto group at the 2-position of the dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate can be achieved through a multi-step process. One common method involves the reaction of ethyl acetoacetate with iodine and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Reduction: Formation of 2-hydroxy derivatives.
Oxidation: Formation of pyridine derivatives.
Scientific Research Applications
Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive molecules, including potential neuroprotective and anti-inflammatory agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Known for its antitumor and bactericidal properties.
Ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Synthesized for its potential pharmacological activities.
Uniqueness
Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to other dihydropyridine derivatives. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8INO3 |
---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
ethyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
UFOBMMJFXOWAMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)I |
Origin of Product |
United States |
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